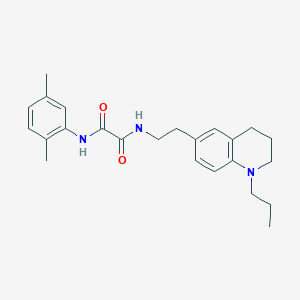

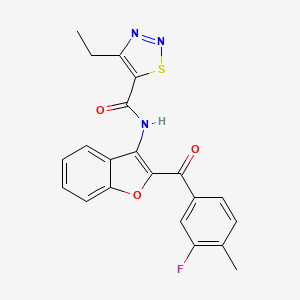

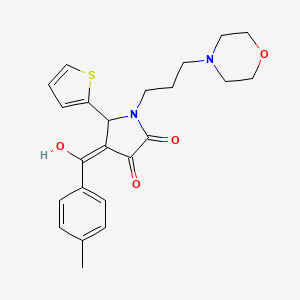

N1-(2,5-dimethylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2,5-dimethylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H31N3O2 and its molecular weight is 393.531. The purity is usually 95%.

BenchChem offers high-quality N1-(2,5-dimethylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,5-dimethylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Potential

The exploration of novel α-aminophosphonate derivatives, containing a 2-oxoquinoline structure, showcased promising anticancer activities. These compounds were synthesized via a one-pot three-component method and evaluated against various cancer cell lines, including human lung adenocarcinoma (A549), cervical carcinoma (HeLa), breast cancer (MCF-7), and osteosarcoma (U2OS). Many of these compounds exhibited moderate to high antitumor activities, with some showing greater potency than 5-fluorouracil, a commonly used chemotherapy drug. The mechanism of action for one representative compound (diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(phenyl-amino)methyl)phosphonate) was found to induce cell cycle arrest and apoptosis in HeLa cells, highlighting the potential of 2-oxoquinoline derivatives in cancer therapy (Yilin Fang et al., 2016).

Myorelaxant Activity

Research on hexahydroquinoline derivatives has identified their myorelaxant properties. A study synthesized new methyl(ethyl) hexahydroquinoline derivatives and evaluated their myorelaxant and potassium channel-opening activities on rabbit gastric fundus smooth muscle. Some compounds demonstrated significant relaxation effects, offering insights into their potential application in disorders requiring muscle relaxation (M. Gündüz et al., 2008).

Dopamine Agonist Properties

The synthesis of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines investigated their dopamine-like activity, highlighting the structural importance of the N-alkyl group for potent dopamine agonist properties. This study provides a foundation for developing new therapeutic agents targeting dopamine receptors, potentially relevant for treating disorders such as Parkinson's disease (J. N. Jacob et al., 1981).

Synthetic Applications

The synthesis of tetrahydroisoquinolines using Friedel-Crafts cyclizations promoted by iron(III) chloride hexahydrate illustrates a methodological advancement in accessing complex heterocyclic compounds. This approach underscores the versatility of tetrahydroisoquinoline scaffolds in medicinal chemistry and drug development (R. Bunce et al., 2012).

Analgesic and Spasmolytic Properties

Substituted tetrahydroisoquinolines showing analgesic and spasmolytic properties offer a promising direction for developing new pain management and muscle relaxant drugs. This research opens avenues for further exploration of tetrahydroisoquinoline derivatives in pharmacological applications (A. Brossi et al., 1960).

Propriétés

IUPAC Name |

N'-(2,5-dimethylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2/c1-4-13-27-14-5-6-20-16-19(9-10-22(20)27)11-12-25-23(28)24(29)26-21-15-17(2)7-8-18(21)3/h7-10,15-16H,4-6,11-14H2,1-3H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWLNBQFLUKJBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,5-dimethylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2555891.png)

![N,4'-Dihydroxy-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2555894.png)

![ethyl 4-(3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2555897.png)

![4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride](/img/structure/B2555899.png)

![N-cyclohexyl-2-(2,5-dimethylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2555904.png)